N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline
Description
N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline (CAS: 618400-52-5) is a hybrid heterocyclic compound featuring an aniline backbone substituted with a (2-methylindol-3-yl)(pyridin-3-yl)methyl group. Its molecular formula is C₂₁H₂₀N₃, with a molecular weight of 314.41 g/mol. This compound is structurally related to several pharmacologically active molecules, particularly those targeting allosteric sites or G-protein-coupled receptors (GPRs) .
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3/c1-15-20(18-11-5-6-12-19(18)23-15)21(16-8-7-13-22-14-16)24-17-9-3-2-4-10-17/h2-14,21,23-24H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCXIXUUVBTJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline typically involves multi-step organic reactions. One common method involves the condensation of 2-methylindole with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .
Scientific Research Applications
Based on the search results, here is a detailed write-up on the applications of 4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline:
IUPAC Name
4-chloro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline
Other Identifiers
- InChI: InChI=1S/C21H18ClN3/c1-14-20(18-6-2-3-7-19(18)24-14)21(15-5-4-12-23-13-15)25-17-10-8-16(22)9-11-17/h2-13,21,24-25H,1H3
- InChIKey: VUJJZSHDRCEVLA-UHFFFAOYSA-N
- SMILES: CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=C(C=C4)Cl
- CAS Number: 618400-20-7
Applications
4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline is of interest because of its potential applications in medicinal chemistry, organic synthesis, and material science.
Research suggests that this compound exhibits several promising biological activities:
- Anticancer Activity: Compounds with indole and pyridine functionalities can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Related indole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity, particularly against gram-positive and gram-negative bacteria. The presence of the indole moiety may enhance its lipophilicity, improving membrane permeability and thus increasing antibacterial efficacy. Synthesized metal complexes containing indole structures have demonstrated superior antibacterial activity compared to their unbound ligands.
- Mechanism of Action: The mechanism of action depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. Indole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells.
Similar Compounds
- Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
- Pyridine derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and are important in various biochemical processes.
- Aniline derivatives: Compounds like 4-chloroaniline and 4-nitroaniline are structurally similar and used in the synthesis of dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline involves its interaction with specific molecular targets. The indole and pyridine rings can bind to various receptors or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Ring
4-Methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline
- Structure : Differs by a 4-methyl group on the aniline ring.
- Molecular Formula : C₂₂H₂₂N₃ (vs. C₂₁H₂₀N₃ for the parent compound).
- Impact : The methyl group increases hydrophobicity (higher logP) and may enhance membrane permeability but reduce solubility in aqueous media. This modification is common in drug design to optimize pharmacokinetics .
N-[(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline (Compound 4 in )
- Structure : Pyridin-2-yl instead of pyridin-3-yl; 3-nitroaniline replaces aniline.
- The nitro group introduces strong electron-withdrawing effects, which may stabilize the molecule but reduce metabolic stability .
Variations in Heterocyclic Moieties
N-(3-Pyridinylmethyl)aniline ()
- Structure : Lacks the indole ring, featuring only a pyridin-3-ylmethyl group.
- Molecular Formula : C₁₂H₁₂N₂ (184.24 g/mol).
- Impact : The absence of the indole moiety eliminates hydrogen-bonding and aromatic stacking interactions, significantly reducing molecular complexity and likely diminishing biological activity compared to the target compound .
2-((1H-Indol-3-yl)methyl)aniline ()
- Structure : Retains the indole group but lacks the pyridine ring.
- Molecular Formula : C₁₅H₁₄N₂ (222.29 g/mol).
Imidazopyridine-Based Analogs ()
- Examples :
- Impact : Imidazopyridines exhibit enhanced metabolic stability and bioavailability compared to indole-pyridine hybrids. The trifluoromethyl group in S11 increases lipophilicity and resistance to oxidative degradation, making it more suitable for in vivo applications .
5-(Morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline ()
Physicochemical Properties
Biological Activity
N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of indole and pyridine rings, which are known to contribute to various biological activities. The molecular formula is with a molar mass of approximately 370.447 g/mol. The presence of these heterocycles allows for diverse interactions with biological targets, enhancing its therapeutic potential.
Anticancer Properties
Research indicates that compounds containing indole and pyridine moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that indole-based compounds showed cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Indole derivatives are known for their ability to disrupt bacterial cell membranes and inhibit growth. For example, related compounds have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects . Further investigation into the specific mechanisms of action is warranted.
The mechanisms underlying the biological activities of this compound may involve:
- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication and transcription processes .
- Apoptosis Induction : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, mediated through caspase activation .
- Reactive Oxygen Species (ROS) Generation : Some indole derivatives induce oxidative stress in cells, contributing to their cytotoxic effects .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
